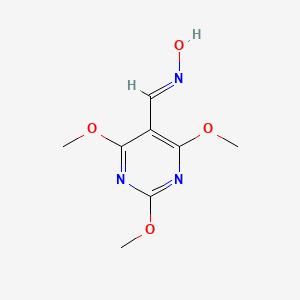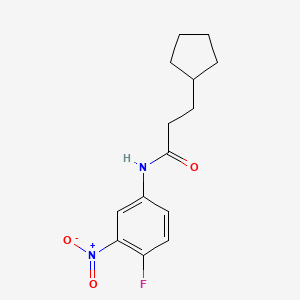
2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline, also known as FPQ, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug development. FPQ has been found to exhibit promising pharmacological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline involves its interaction with specific target proteins, including enzymes and receptors. This compound has been found to bind to the ATP-binding site of tyrosine kinase, thereby inhibiting its activity. This results in the inhibition of cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and improve cognitive function. This compound has also been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline has several advantages for lab experiments, including its potent inhibitory effects on enzymes and receptors, making it a useful tool for studying their functions. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the study of 2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline. These include the development of new drugs based on this compound, further studies on its safety and efficacy in humans, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound may lead to the production of more potent and effective derivatives.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline involves several steps, including the reaction of 2-fluoroaniline with 4-(4-methyl-1-piperazinyl)benzaldehyde to form 2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)benzaldehyde. This intermediate is then reacted with anthranilic acid to yield this compound.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline has been extensively studied for its potential applications in the field of drug development. It has been found to exhibit potent inhibitory effects on a range of enzymes, including tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4/c1-23-10-12-24(13-11-23)19-15-7-3-5-9-17(15)21-18(22-19)14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEYYNAOVQVUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)



![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
